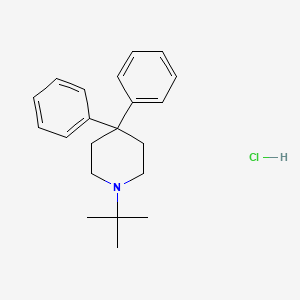

Budipine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Budipine hydrochloride is an antiparkinsonian medication that has garnered attention for its unique mechanism of action. Unlike traditional Parkinson’s disease medications, this compound offers a multifaceted approach to managing the symptoms of this neurodegenerative disorder . It is marketed under the brand name Parkinsan and is primarily used for the treatment of Parkinson’s disease .

Preparation Methods

Budipine hydrochloride can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method enables a 99% yield of the product . The synthetic route involves the following steps:

Starting Material: 1-tert-butyl-4-piperidone.

Reaction: Treatment with benzene in the presence of triflic acid.

Product: this compound with a high yield.

Chemical Reactions Analysis

Budipine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Budipine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of antiparkinsonian drugs and their mechanisms.

Biology: Investigated for its effects on neurotransmitter systems and neuronal protection.

Industry: Utilized in the pharmaceutical industry for the development of new antiparkinsonian medications.

Mechanism of Action

Budipine hydrochloride operates through several distinct pathways:

NMDA Receptor Antagonism: Acts as a non-competitive NMDA receptor antagonist, reducing excitotoxicity and providing neuroprotective benefits.

Dopamine Release: Increases the release of dopamine in the striatum by modulating presynaptic dopaminergic neurons.

Dopamine Reuptake Inhibition: Inhibits the reuptake of dopamine, ensuring its prolonged action in the synaptic cleft.

Anticholinergic Properties: Inhibits acetylcholine activity, helping to restore the balance between dopamine and acetylcholine in the brain.

Modulation of Other Neurotransmitter Systems: Affects serotonergic and adrenergic pathways, contributing to a broad-spectrum therapeutic profile.

Comparison with Similar Compounds

Budipine hydrochloride is unique compared to other antiparkinsonian drugs due to its multifaceted mechanism of action. Similar compounds include:

Amantadine: Another NMDA receptor antagonist used in Parkinson’s disease treatment, but with a different pharmacological profile.

This compound stands out due to its ability to modulate multiple neurotransmitter systems and provide neuroprotective benefits, making it a valuable addition to Parkinson’s disease treatment regimens .

Properties

CAS No. |

63661-61-0 |

|---|---|

Molecular Formula |

C21H28ClN |

Molecular Weight |

329.9 g/mol |

IUPAC Name |

1-tert-butyl-4,4-diphenylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H |

InChI Key |

USUUKNCFNKZGEY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Appearance |

Solid powder |

| 63661-61-0 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

57982-78-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,4-diphenyl-1-tert-butylpiperidine hydrochloride budipine budipine hydrochloride Parkinsan |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

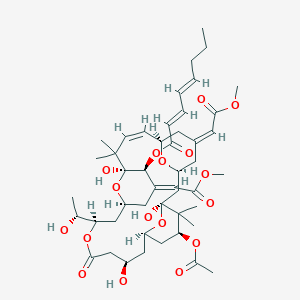

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)